Glyburide (also known as glibenclamide) is a second-generation sulfonylurea drug. [, , ] It acts primarily by inhibiting the sulfonylurea receptor 1 (Sur1) at nanomolar concentrations. [] Glyburide has been widely used to target KATP (Sur1–Kir6.2) channels for the treatment of type 2 diabetes mellitus. [] Recent research has explored its potential in targeting Sur1–transient receptor potential melastatin 4 (Trpm4) channels in acute central nervous system injury, particularly in cases of large hemispheric infarction characterized by edema formation and brain swelling. []
Glyburide-D3 is classified under sulfonylureas, a group of medications that increase insulin release from the pancreas. It is synthesized as a labeled compound for research purposes, particularly in studies involving drug metabolism and pharmacodynamics. The compound is sourced from chemical suppliers specializing in isotopically labeled compounds.
The synthesis of Glyburide-D3 involves multiple steps, incorporating carbon-13 and deuterium into the glyburide structure. The key synthetic routes include:
The industrial production typically involves large-scale synthesis, which requires stringent quality control measures to ensure isotopic labeling consistency and chemical purity. Common techniques used include chromatography for purification and spectrometry for verification of isotopic composition.
The molecular formula for Glyburide-D3 is , with a molar mass of approximately 494.004 g/mol. The structure features a sulfonylurea moiety, which is crucial for its biological activity. The InChI representation is:
This representation indicates the stereochemistry and isotopic labeling present in the compound .
Glyburide-D3 can undergo several chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The nature of the products formed depends on the specific reagents used and their reaction conditions.
Glyburide-D3 operates primarily by binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium channels on pancreatic beta cells. This closure results in depolarization of the cell membrane, opening voltage-gated calcium channels and increasing intracellular calcium levels. Consequently, this stimulates insulin secretion from beta cells.
Recent studies have also indicated that glyburide may modulate other pathways such as CamKII signaling, which affects protein degradation processes involved in inflammation . This multifaceted mechanism enhances its efficacy beyond simple insulin secretion stimulation.
Glyburide-D3 exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions but reactivity under strong oxidizing agents or in acidic environments.
The compound's isotopic labeling allows for precise tracking during metabolic studies, providing insights into its pharmacokinetics and dynamics within biological systems .
Glyburide-D3 is primarily utilized in scientific research to study drug metabolism and pharmacokinetics due to its labeled nature. It serves as a tracer in various assays to understand how glyburide behaves within biological systems, particularly concerning its interaction with insulin signaling pathways and its effects on glucose metabolism.
Additionally, it has applications in studying the pharmacological effects of glyburide in diabetic models and exploring potential new therapeutic pathways involving sulfonylureas .
The synthesis of Glyburide-d3 (5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide) centers on site-specific deuterium incorporation at the methoxy group (-OCD3) of the benzamide moiety. Two principal synthetic pathways have been established for this purpose:
The esterification route involves reacting 5-chloro-2-hydroxybenzoic acid with deuterated iodomethane (CD3I) under basic conditions to yield methyl-d3 salicylate, followed by amidation with 2-(4-aminosulfonylphenyl)ethylamine and subsequent condensation with cyclohexyl isocyanate [3] [9]. This method achieves deuterium incorporation exceeding 98% when performed under anhydrous conditions with controlled stoichiometry. Alternatively, the nucleophilic substitution route utilizes glyburide as the starting material, reacting it with deuterated methoxide (CD3O-) in aprotic solvents. This direct isotopic exchange leverages the electrophilicity of the methoxy carbon, though it requires precise control of reaction kinetics to prevent degradation of the sulfonylurea group [6] [9].
Table 1: Synthetic Methods for Glyburide-d3 Production
Method | Deuterium Source | Reaction Conditions | Yield | Deuteration Efficiency |
---|---|---|---|---|
Esterification | CD3I | K2CO3/DMF, 60°C, 24h | 72% | >98% |
Nucleophilic Substitution | NaOCD3 | Anhydrous DMSO, 50°C, 8h | 65% | 95–97% |
Hydrogen-Deuterium Exchange | D2O/CD3OD | Acid/Base Catalysis, 80°C, 48h | <50% | 80–85% |
Notably, hydrogen-deuterium exchange (HDX) under acid/base catalysis presents a third approach, though it suffers from incomplete regioselectivity and lower deuteration efficiency (typically 80–85%) due to competing exchange at labile amide hydrogens [6]. Consequently, the esterification and nucleophilic substitution routes remain preferred for commercial production where high isotopic purity (>99%) is required [3] [5].
Achieving high isotopic purity in the methoxy-d3 group requires optimization of several critical parameters due to kinetic isotope effects and competing side reactions:
Catalyst selection profoundly influences deuteration efficiency. Base-catalyzed reactions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in deuterated acetone (acetone-d6) enable >95% deuteration at 50°C within 8 hours. However, DBU can promote decomposition of the sulfonylurea bridge at elevated temperatures. Alternatively, N,N,N-triethylamine (TEA) offers milder basicity, achieving 90–92% deuteration with improved functional group compatibility, albeit requiring extended reaction times (24–36 hours) [6] [9]. Solvent effects are equally crucial: polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) enhance nucleophilicity of CD3O- while minimizing proton exchange, whereas protic solvents (e.g., methanol-d4) reduce deuteration efficiency through reversible proton transfer [6].
Table 2: Optimization Parameters for Methoxy-d3 Labeling
Parameter | Conditions | Deuteration Efficiency | Key Observations |
---|---|---|---|
Catalyst (0.1 eq) | DBU | 95–97% | Rapid kinetics; risk of sulfonylurea degradation |
Catalyst (0.1 eq) | TEA | 90–92% | Slower reaction; improved selectivity |
Solvent | DMSO-d6 | 96% | Enhanced nucleophilicity |
Solvent | Acetone-d6 | 93% | Moderate efficiency |
Temperature | 50°C | 95% | Optimal balance |
Temperature | 70°C | 89% | Increased decomposition |
Reaction Time | 8h | 95% | Near-complete conversion |
Reaction Time | 24h | 96% | Marginal improvement; risk of byproducts |
Reaction kinetics studies reveal a pronounced kinetic isotope effect (kH/kD ≈ 3.5) during methoxy group deuteration, necessitating extended reaction times compared to protonated analogs. However, prolonged heating beyond 24 hours promotes racemization at the chiral center of the cyclohexylurea moiety and decomposition to 5-chloro-2-hydroxybenzamide derivatives [6] [9]. Optimal conditions balance reaction duration (8–12 hours) with moderate temperatures (45–55°C) to maximize isotopic incorporation while preserving molecular integrity.
The synthesis of Glyburide-d3 diverges significantly from non-deuterated glyburide in reaction kinetics, purification requirements, and physicochemical properties:
Synthetic yield and kinetics: Deuteration reduces overall yield by 15–20% compared to non-deuterated glyburide synthesis due to kinetic isotope effects slowing reaction rates and requiring specialized deuterated reagents. Nucleophilic substitution with NaOCH3 achieves 85% yield in non-deuterated glyburide synthesis, while the equivalent NaOCD3 reaction yields only 65–70% under identical conditions [6] [9]. The activation energy for methoxy group incorporation increases from 45 kJ/mol (OCH3) to 58 kJ/mol (OCD3), necessitating prolonged reaction times that promote degradation side products [9].
Purification complexity: Glyburide-d3 requires stringent exclusion of protic solvents during crystallization, whereas non-deuterated glyburide crystallizes readily from ethanol/water mixtures. Reverse-phase HPLC purification costs increase 3-fold for Glyburide-d3 due to deuterium-sensitive mobile phase optimization and specialized columns [3] [8]. Additionally, analytical quality control necessitates isotopic purity assays via mass spectrometry, adding 25–30% to characterization costs compared to standard HPLC-UV methods for non-deuterated glyburide [5].
Physicochemical divergences: Despite identical molecular structures except for deuterium, isotopic substitution subtly alters Glyburide-d3's properties. Chromatographic separation reveals a consistent ΔRt = 0.12 min earlier elution for Glyburide-d3 versus non-deuterated glyburide on C18 columns due to altered hydrophobicity [5]. Crucially, metabolic stability differs significantly: CYP3A4-mediated demethylation of the methoxy group decreases 3-fold in human liver microsomes for Glyburide-d3 (t1/2 = 18.3 min) versus non-deuterated glyburide (t1/2 = 6.2 min), validating the deuterium kinetic isotope effect's functional impact [8].
Table 4: Comparative Properties of Glyburide and Glyburide-d3
Property | Glyburide | Glyburide-d3 | Functional Consequences |
---|---|---|---|
Molecular Weight | 494.00 g/mol | 497.02 g/mol | Mass shift enables MS differentiation |
Methoxy C-H Stretch (IR) | 2820 cm-1 | Absent | Confirms deuterium incorporation |
Reverse-Phase Rt | 8.65 min | 8.53 min | Altered hydrophobicity |
CYP3A4 Demethylation t1/2 | 6.2 min | 18.3 min | Enhanced metabolic stability |
Aqueous Solubility (25°C) | 4.1 μg/mL | 4.0 μg/mL | Clinically insignificant difference |
Plasma Protein Binding | 99.9% | 99.9% | Unaffected pharmacokinetics |
Synthesis Cost (Scale-Up) | $120/g | $2,400/g | 20-fold increase due to isotopic reagents |
These distinctions make Glyburide-d3 invaluable as an internal standard for mass spectrometry, eliminating quantification errors from co-eluting metabolites while introducing negligible chromatographic resolution differences. However, they also preclude direct therapeutic substitution of non-deuterated glyburide with its deuterated analog without clinical requalification [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: